molecular formula C24H23N3O2S B2672971 N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide CAS No. 923195-15-7

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide

Cat. No. B2672971
CAS RN: 923195-15-7
M. Wt: 417.53
InChI Key: JGFYCJAHBDWHNV-UHFFFAOYSA-N
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Description

“N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide” is a complex organic compound. Based on its structure, it contains a benzo[d]thiazol-2-yl group, a phenyl group, and a pyridin-4-ylmethyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids .

Scientific Research Applications

Antibacterial Activity

This compound has shown promising results in the field of antibacterial research . It has been synthesized as a hybrid antimicrobial that combines the effect of two or more agents . The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with certain substitutions exhibit attractive antibacterial activity against multiple strains .

Anticonvulsant and Neuroprotective Activities

Thiazole derivatives, including this compound, have been evaluated for their anticonvulsant and neurotoxicity activities . These compounds have shown potential in the treatment of neurological disorders .

Antioxidant, Analgesic, and Anti-inflammatory Activities

Thiazole compounds have been found to act as antioxidants, analgesics, and anti-inflammatory agents . This suggests potential applications in the treatment of conditions associated with oxidative stress, pain, and inflammation .

Antifungal and Antiviral Activities

Thiazole derivatives have also been studied for their antifungal and antiviral properties . This indicates potential use in the treatment of fungal and viral infections .

Diuretic Activity

Thiazole compounds have been associated with diuretic activity . This suggests potential applications in the management of conditions that benefit from increased urine production .

Antitumor or Cytotoxic Activities

Thiazole compounds have been found to have antitumor or cytotoxic properties . This suggests potential applications in cancer treatment .

Urease Inhibition

Compounds related to this have been proposed as urease inhibitors , which are considered interesting new targets for anti-ulcer drugs and for the treatment of infections caused by urease producing bacteria .

Role in Synthesis of Neurotransmitters

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . It is naturally found in Vitamin B1 (thiamine), which helps in the synthesis of neurotransmitters, such as acetylcholine .

Mechanism of Action

While the mechanism of action for this specific compound is not available, similar compounds have shown inhibitory activity against certain types of cells. For example, a compound with a similar structure was found to have inhibitory activity against MDA-MB-231 cells .

Future Directions

The development of new compounds with similar structures could be a promising area of research, given their potential biological activities. Further studies could focus on understanding their mechanisms of action, optimizing their synthesis, and assessing their safety and efficacy .

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-2-29-20-9-10-21-22(16-20)30-24(26-21)27(17-19-12-14-25-15-13-19)23(28)11-8-18-6-4-3-5-7-18/h3-7,9-10,12-16H,2,8,11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFYCJAHBDWHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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